![molecular formula C13H19BO3 B1416895 [4-(环己基甲氧基)苯基]硼酸 CAS No. 938443-35-7](/img/structure/B1416895.png)

[4-(环己基甲氧基)苯基]硼酸

描述

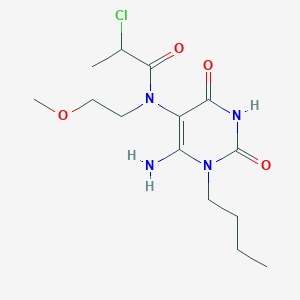

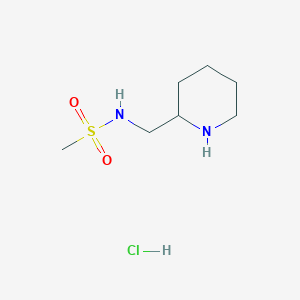

“[4-(Cyclohexylmethoxy)phenyl]boronic acid” is a boronic acid derivative with the molecular formula C13H19BO3 . It has an average mass of 234.099 Da and a monoisotopic mass of 234.142731 Da .

Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

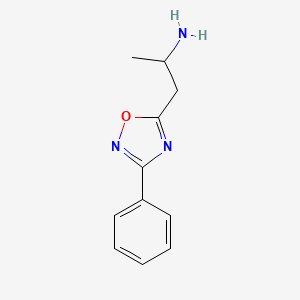

The molecular structure of “[4-(Cyclohexylmethoxy)phenyl]boronic acid” is characterized by a boron atom connected to an oxygen atom and a phenyl ring. The boron atom is also connected to a cyclohexylmethoxy group .Chemical Reactions Analysis

Boronic acids, including “[4-(Cyclohexylmethoxy)phenyl]boronic acid”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of “[4-(Cyclohexylmethoxy)phenyl]boronic acid” include an average mass of 234.099 Da and a monoisotopic mass of 234.142731 Da .科学研究应用

传感应用

硼酸以其与顺式二醇相互作用的能力而闻名,这使得它们在传感应用中非常有用。 它们可用于创建对特定分析物(如葡萄糖或其他糖类)具有选择性的传感器分子,这在医疗诊断和监测中具有价值 .

电化学生物传感器

硼酸可以被修饰以创建用于检测各种生物分子的电化学生物传感器。 例如,它们可以用作检测糖蛋白、DNA 和脂多糖 (LPS) 的电活性标记,这些物质在疾病诊断和生物学研究中很重要 .

药物设计和递送

苯基硼酸及其酯被认为是用于新型药物设计和药物递送装置。它们可以作为适用于中子俘获疗法的硼载体,中子俘获疗法是一种癌症治疗方法。 然而,这些化合物在水中的稳定性仅略微,这会影响其水解速率和稳定性 .

中子俘获疗法

作为硼载体,[4-(环己基甲氧基)苯基]硼酸可用于治疗癌症的中子俘获疗法。 这种疗法依赖于化合物中硼原子对中子的俘获,该化合物已被递送到癌细胞中,从而导致细胞死亡 .

作用机制

Target of Action

The primary target of [4-(Cyclohexylmethoxy)phenyl]boronic acid is the palladium (0) catalyst in the Suzuki-Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

[4-(Cyclohexylmethoxy)phenyl]boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which [4-(Cyclohexylmethoxy)phenyl]boronic acid participates, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the formation of new organic compounds through the creation of carbon-carbon bonds .

Pharmacokinetics

The compound’s stability, readiness for preparation, and environmentally benign nature suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of [4-(Cyclohexylmethoxy)phenyl]boronic acid is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, expanding the diversity and complexity of potential chemical structures .

Action Environment

The action of [4-(Cyclohexylmethoxy)phenyl]boronic acid is influenced by the reaction conditions of the Suzuki-Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that [4-(Cyclohexylmethoxy)phenyl]boronic acid can perform effectively in a variety of chemical environments .

未来方向

Boronic acids, including “[4-(Cyclohexylmethoxy)phenyl]boronic acid”, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in the development of therapeutics, separation technologies, and in polymers for the controlled release of insulin .

生化分析

Biochemical Properties

[4-(Cyclohexylmethoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases and kinases. These enzymes are crucial in regulating various cellular processes, including signal transduction and metabolism. The boronic acid group in [4-(Cyclohexylmethoxy)phenyl]boronic acid forms reversible covalent bonds with the active site serine residues of serine proteases, thereby inhibiting their activity. This interaction is essential for studying enzyme mechanisms and developing therapeutic agents .

Cellular Effects

The effects of [4-(Cyclohexylmethoxy)phenyl]boronic acid on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting serine proteases, [4-(Cyclohexylmethoxy)phenyl]boronic acid can alter the proteolytic processing of signaling molecules, thereby affecting downstream signaling pathways. This modulation can lead to changes in gene expression profiles and metabolic activities, impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, [4-(Cyclohexylmethoxy)phenyl]boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety interacts with the hydroxyl groups of serine residues in the active sites of enzymes, forming a tetrahedral boronate ester complex. This interaction inhibits enzyme activity by blocking substrate access to the active site. Additionally, [4-(Cyclohexylmethoxy)phenyl]boronic acid can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-(Cyclohexylmethoxy)phenyl]boronic acid can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that [4-(Cyclohexylmethoxy)phenyl]boronic acid remains stable under physiological conditions but may degrade over extended periods, leading to a gradual loss of activity. Long-term exposure to [4-(Cyclohexylmethoxy)phenyl]boronic acid can result in sustained inhibition of target enzymes, affecting cellular processes such as metabolism and signal transduction .

Dosage Effects in Animal Models

The effects of [4-(Cyclohexylmethoxy)phenyl]boronic acid in animal models are dose-dependent. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, [4-(Cyclohexylmethoxy)phenyl]boronic acid may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects are observed where the compound’s efficacy plateaus, and further increases in dosage do not enhance its inhibitory activity but may increase toxicity .

Metabolic Pathways

[4-(Cyclohexylmethoxy)phenyl]boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, inhibition of serine proteases by [4-(Cyclohexylmethoxy)phenyl]boronic acid can alter the processing of metabolic intermediates, impacting overall metabolic homeostasis .

属性

IUPAC Name |

[4-(cyclohexylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11,15-16H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOJKGOXRZMOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1416813.png)

![3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline](/img/structure/B1416819.png)

![2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1416825.png)

![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)

![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)